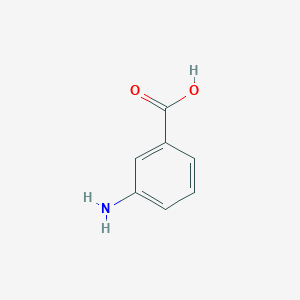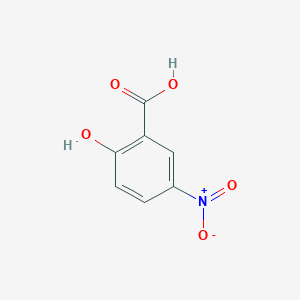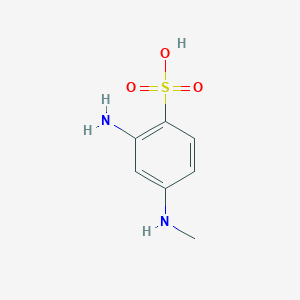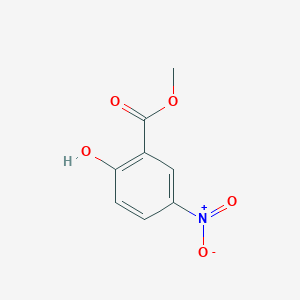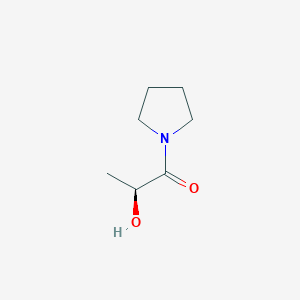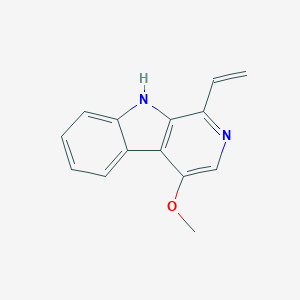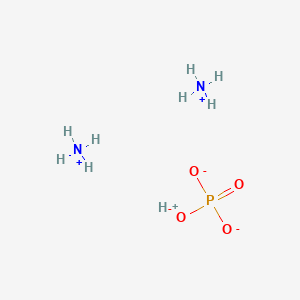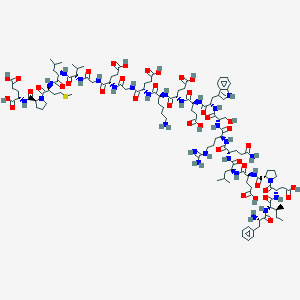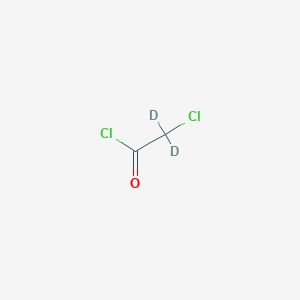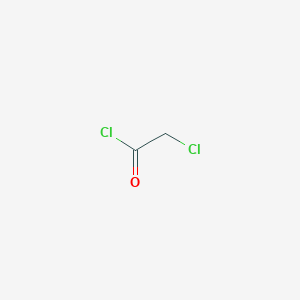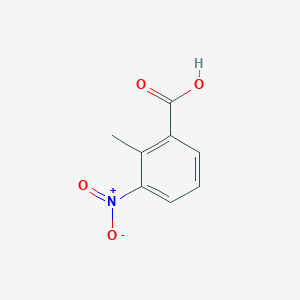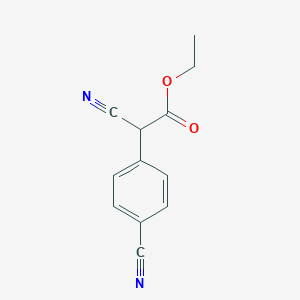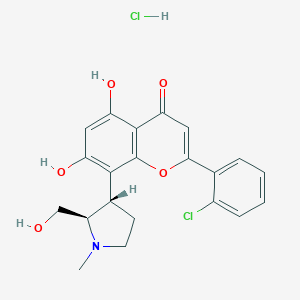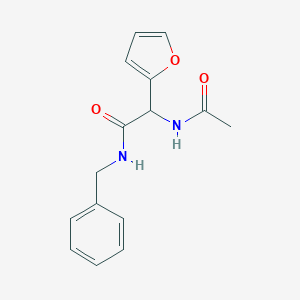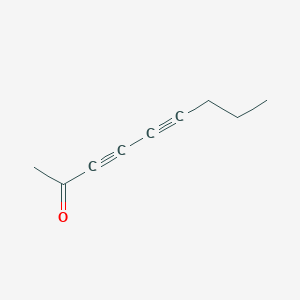
Nona-3,5-diyn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-3,5-diyn-2-one is a naturally occurring compound that has been found in various plants, including the marine sponge Petrosia sp. This compound has gained significant attention in recent years due to its potential biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of Nona-3,5-diyn-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Nona-3,5-diyn-2-one has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Nona-3,5-diyn-2-one in lab experiments is its potential anti-inflammatory, anti-tumor, and anti-viral activities. It may be used as a potential therapeutic agent for various diseases. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of Nona-3,5-diyn-2-one. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a natural product for the development of novel drugs. Additionally, more research is needed to determine the safety and toxicity of this compound.
In conclusion, Nona-3,5-diyn-2-one is a naturally occurring compound that has gained significant attention due to its potential biological and pharmacological properties. Its anti-inflammatory, anti-tumor, and anti-viral activities make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and its potential as a natural product for the development of novel drugs.
Synthesemethoden
The synthesis of Nona-3,5-diyn-2-one is a complex process that involves multiple steps. The most common method of synthesizing Nona-3,5-diyn-2-one is through the reaction of 1,4-diyn-3-ene with propargyl bromide in the presence of a base such as potassium carbonate. Other methods include the reaction of 3,5-hexadiyn-2-one with propargyl bromide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Nona-3,5-diyn-2-one has been the subject of extensive scientific research due to its potential biological and pharmacological properties. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
116428-95-6 |
|---|---|
Produktname |
Nona-3,5-diyn-2-one |
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
nona-3,5-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
QWONPZQEZBKNSN-UHFFFAOYSA-N |
SMILES |
CCCC#CC#CC(=O)C |
Kanonische SMILES |
CCCC#CC#CC(=O)C |
Synonyme |
3,5-Nonadiyn-2-one (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



